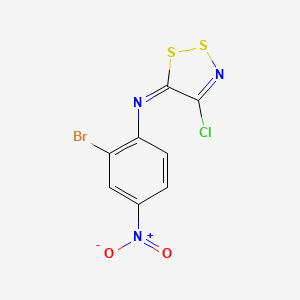

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline

Overview

Description

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline is a complex organic compound with the molecular formula C8H3BrClN3O2S2 and a molecular weight of 352.6 g/mol. This compound is characterized by the presence of bromine, chlorine, nitro, and dithiazole functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties and applications.

Scientific Research Applications

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, π-π stacking, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-nitroaniline: Lacks the dithiazole moiety, resulting in different chemical and biological properties.

4-Chloro-5H-1,2,3-dithiazol-5-ylidene derivatives: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

The unique combination of bromine, chlorine, nitro, and dithiazole groups in 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to explore its biological activity, mechanisms, and applications.

Chemical Structure

The compound features a complex structure that includes:

- A bromo substituent,

- A chloro group on a dithiazole ring,

- A nitro group attached to an aniline moiety.

This unique combination of functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of dithiazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In one study, the compound demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antidiabetic Potential

A related study focused on the synthesis of N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted the antidiabetic potential of compounds containing the dithiazole moiety. The presence of electron-withdrawing groups like nitro enhances inhibitory activity against enzymes such as α-glucosidase and α-amylase . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could optimize biological activity.

| Compound | IC50 (μM) against α-glucosidase | IC50 (μM) against α-amylase |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Acarbose) | 39.48 ± 0.80 | 5.60 ± 0.30 |

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of dithiazole derivatives on cancer cell lines. Compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer models . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA strands, leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer properties.

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various dithiazole derivatives against clinical isolates and reported significant antimicrobial activity for certain compounds .

- Antidiabetic Activity Assessment : In vitro studies were conducted to assess the inhibitory effects on α-glucosidase and α-amylase enzymes, revealing that specific substitutions on the aniline ring significantly enhanced activity .

- Cytotoxicity Testing : Research involving human cancer cell lines demonstrated that certain dithiazole derivatives could reduce cell viability significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline, and how are reaction conditions optimized?

- The compound is synthesized via nucleophilic substitution between 4-chloro-5H-1,2,3-dithiazolium salts and brominated nitroaniline precursors. Optimized conditions involve using anhydrous solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours, with yields improved by slow addition of the amine to the dithiazolium salt . Characterization of intermediates via -NMR and HRMS ensures purity before final coupling .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR spectra verify substituent positions and electronic environments. UV-Vis spectroscopy (e.g., λmax at 399–442 nm in DCM) and FT-IR (e.g., S–N stretching at 795–876 cm) provide additional structural validation . Melting point analysis (e.g., 174–175°C) ensures consistency with literature .

Q. How does the nitro group in this compound influence its reactivity under reducing conditions?

- The nitro group can be selectively reduced to an amine using catalytic hydrogenation or nanocomposite catalysts (e.g., FeO-MWCNTs@PEI-Ag). Neutral pH and 1.0 mg catalyst load are optimal for maintaining chemoselectivity without degrading the dithiazole ring .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic substitution patterns in the dithiazole ring during synthesis?

- The 4-chloro-5H-1,2,3-dithiazolium salt acts as an electrophile, with the chloro group facilitating nucleophilic attack by the aniline nitrogen. DFT studies suggest that electron-withdrawing substituents (e.g., nitro, bromo) stabilize the transition state by delocalizing charge through conjugation . Kinetic experiments under varying temperatures and solvent polarities can further elucidate substituent effects .

Q. How can computational methods (e.g., DFT) predict the compound’s spectroscopic properties and electronic behavior?

- Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps), correlating with UV-Vis absorption bands. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, such as charge transfer between the nitro group and dithiazole ring, which influence reactivity .

Q. What strategies are effective in designing derivatives of this compound for antimicrobial or antitumor applications?

- Substituent variation on the dithiazole ring (e.g., replacing bromo with trifluoromethyl) enhances lipophilicity and membrane permeability. In vitro assays against bacterial strains (e.g., S. aureus) and cancer cell lines (e.g., HeLa) coupled with SAR studies identify pharmacophores. For example, derivatives with electron-deficient aryl groups show improved herbicidal activity .

Q. How does aerobic biodegradation of the nitroaniline moiety occur, and what enzymes are involved?

- The nitro group undergoes sequential monooxygenase-catalyzed steps, as seen in 4-nitroaniline degradation. Pseudomonas spp. express flavin-dependent monooxygenases that convert nitro groups to hydroxylamines before ring cleavage. Metagenomic analysis of soil samples exposed to the compound can identify homologous pathways .

Properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-4-chlorodithiazol-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKXRTONIOPFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C2C(=NSS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452805 | |

| Record name | 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220301-84-8 | |

| Record name | 2-Bromo-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.